Product packaging for Bromadiolone(Cat. No.:CAS No. 28772-56-7)

Bromadiolone

Cat. No.: B606368
CAS No.: 28772-56-7
M. Wt: 527.4 g/mol
InChI Key: OWNRRUFOJXFKCU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Anticoagulant Rodenticides

The development of anticoagulant rodenticides marked a significant advancement in pest control. researchgate.netunl.edu Their origins trace back to the discovery of dicoumarin in the 1940s. researchgate.net

The first anticoagulant rodenticides, known as first-generation anticoagulants (FGARs), were introduced in the early 1950s and included compounds like warfarin, chlorophacinone, and diphacinone. rrac.infospca.bc.camass.gov These substances interfere with the synthesis of vitamin K-dependent clotting factors. rrac.info A primary limitation of FGARs is that they typically require rodents to feed on the bait for several consecutive days to ingest a lethal dose. epa.govmass.gov This necessity for multiple feedings proved to be a significant drawback, especially in environments with alternative food sources. gov.bc.ca Furthermore, over time, populations of rodents developed resistance to these first-generation compounds. spca.bc.cadynamed.com

To address the limitations of FGARs, particularly the issue of resistance, second-generation anticoagulant rodenticides (SGARs) were developed in the 1970s. mass.gov Bromadiolone, introduced in 1980, is a prominent member of this group, which also includes brodifacoum, difenacoum (B607115), and difethialone (B130105). wikipedia.orgmass.govapvma.gov.au SGARs are significantly more potent than their predecessors and can often be lethal after a single feeding. tlhort.commass.gov This increased potency made them effective against rodent populations that had become resistant to FGARs. wikipedia.org this compound, often referred to as a "super-warfarin," demonstrated effectiveness against warfarin-resistant rats and mice. wikipedia.orgescholarship.org

Significance of this compound in Pest Management and Associated Research Challenges

This compound plays a crucial role in modern integrated pest management (IPM) programs for controlling rodent populations in various settings, including agricultural, urban, and industrial areas. dataintelo.comvaluemarketresearch.com Its effectiveness in single-dose applications makes it a valuable tool, particularly in situations where achieving multiple feedings is challenging. solutionsstores.com

However, the use of this compound also presents several research challenges. A primary concern is the potential for resistance development. unl.edu Studies have identified house mice with specific genetic mutations (Y139C variant in the VKORC1 gene) that confer high resistance to this compound. rrac.inforesearchgate.net Research in Germany has also confirmed resistance in Norway rat populations. nih.gov

Another significant research area is the environmental fate and non-target impact of this compound. While it has a low potential to move in soil, it can be persistent in water under certain conditions. orst.edu There are documented cases of secondary poisoning in wildlife, particularly predators and scavengers like raptors that consume poisoned rodents. orst.edugov.bc.caresearchgate.net Research is ongoing to better understand the extent of these impacts and develop mitigation strategies. gov.bc.cacms.int

Current Research Landscape and Knowledge Gaps concerning this compound

The current research on this compound is multifaceted, focusing on its efficacy, the mechanisms and prevalence of resistance, and its environmental and non-target effects. gov.bc.canih.govresearchgate.net Long-term studies show an increasing incidence of SGAR residues in non-target wildlife, highlighting the need for continued monitoring. gov.bc.ca

Despite the existing body of research, several knowledge gaps remain. There is a need for more comprehensive studies on the sub-lethal effects of this compound on non-target species. cms.int The full extent of population-level impacts on wildlife is not yet fully understood. gov.bc.ca Further research is also required to develop more effective and environmentally benign alternatives to potent anticoagulants like this compound. oup.com Additionally, while resistance mechanisms are being identified, ongoing surveillance and the development of resistance management strategies are critical. rrac.infonih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₃₀H₂₃BrO₄ wikipedia.orgdrugfuture.com
Molar Mass527.41 g·mol⁻¹ wikipedia.org
AppearanceWhite to off-white (yellowish) powder orst.edudrugfuture.comchemicalbook.com
Melting Point200-210 °C drugfuture.comchemicalbook.com
Water Solubility0.019 g/L (at 20-25°C) drugfuture.com
CAS Number28772-56-7 wikipedia.orgherts.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H23BrO4 B606368 Bromadiolone CAS No. 28772-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[4-(4-bromophenyl)phenyl]-3-hydroxy-1-phenylpropyl]-4-hydroxychromen-2-one
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InChI

InChI=1S/C30H23BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25-26,32-33H,18H2
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InChI Key

OWNRRUFOJXFKCU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O)C4=C(C5=CC=CC=C5OC4=O)O
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Molecular Formula

C30H23BrO4
Record name BROMADIOLONE
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DSSTOX Substance ID

DTXSID9032589
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Molecular Weight

527.4 g/mol
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Physical Description

Yellowish powder. Used as an anticoagulant rodenticide. (EPA, 1998), White to off-white solid; [Merck Index] Technical product is yellowish solid; [HSDB] Yellowish-white odorless solid; [Reference #2]
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Boiling Point

Decomposes, without boiling, above the melting point
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Flash Point

218 °C
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Solubility

In water, >1.14X10+4 at pH 5, 2.48X10-3 at pH 7, 0.180 at pH 9 (all in g/L at 20 °C), Soluble in dimethylsulfoxide, Solubility at 20-25 °C (g/L): dimethylformamide 730.0; ethyl acetate 25.0; acetone 22.3; chloroform 10.1; ethanol 8.2; methanol 5.6; ethyl ether 3.7; hexane 0.2
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Density

1.45 at 20.5 °C
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Vapor Pressure

0.00000002 [mmHg], Vapor pressure: 3.75X10-7 mm Hg at 45 °C (direct measurement), 2.13X10-8 Pa at 25 °C = 1.6X10-10 mm Hg at 25 °C (extrapolated)
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Color/Form

White to off-white powder, Yellowish powder, Solid white powder at 20 °C, 760 mm Hg (purity 99.2-100%)

CAS No.

28772-56-7
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Record name 2H-1-Benzopyran-2-one, 3-[3-(4′-bromo[1,1′-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-
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Record name Bromadiolone [BSI:ISO]
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Record name 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2-benzopyrone
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Melting Point

392 to 410 °F (EPA, 1998), 198.3-199.8 °C (approximately 100% purity)
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Pharmacology and Molecular Mechanisms of Bromadiolone Action

A Corrosive Interaction: Targeting the Vitamin K Cycle Enzymes

Bromadiolone's mechanism of action is centered on its ability to disrupt the vitamin K cycle, a critical metabolic pathway for the synthesis of several blood clotting proteins. nih.govresearchgate.net This disruption is achieved through the potent inhibition of a crucial enzyme within this cycle.

The Molecular Assault on Vitamin K Epoxide Reductase (VKOR)

The primary molecular target of this compound is Vitamin K Epoxide Reductase (VKOR), an enzyme integral to the vitamin K cycle. nih.govresearchgate.net Specifically, it inhibits the subunit 1 of the vitamin K epoxide reductase complex. jodrugs.com By binding to this enzyme, this compound effectively blocks its function, setting off a chain reaction that cripples the coagulation process. researchgate.net

The inhibition of VKOR by this compound directly obstructs the conversion of vitamin K epoxide back to its active, reduced form, vitamin K hydroquinone. wikipedia.org This recycling process is vital for maintaining a sufficient supply of vitamin K hydroquinone, which acts as a crucial cofactor for another enzyme, gamma-glutamyl carboxylase. wikipedia.org Without an adequate supply of the regenerated vitamin K hydroquinone, the subsequent steps in the coagulation cascade are severely hampered.

The deficiency in vitamin K hydroquinone, caused by this compound's inhibition of VKOR, leads to the impaired post-translational modification of several vitamin K-dependent clotting factors. nih.govnih.gov This modification, known as carboxylation, is essential for these factors to become biologically active and participate in the coagulation cascade. nih.gov

The specific clotting factors that are rendered non-functional due to the lack of carboxylation are Factors II (Prothrombin), VII, IX, and X. nih.govmsdvetmanual.com These proteins are synthesized in the liver but require carboxylation to be able to bind calcium ions and phospholipids, a critical step for their participation in the clotting process. nih.gov

Clotting FactorCommon NameFunction in Coagulation Cascade
Factor II ProthrombinPrecursor to thrombin, which converts fibrinogen to fibrin (B1330869) to form a clot.
Factor VII ProconvertinInitiates the extrinsic pathway of coagulation.
Factor IX Christmas FactorA key component of the intrinsic pathway of coagulation.
Factor X Stuart-Prower FactorThe first enzyme in the common pathway of coagulation.
Consequent Impairment of Vitamin K-Dependent Clotting Factor Carboxylation

A Tale of Two Isomers: Differences in VKOR Inhibition by this compound

This compound exists as a mixture of two diastereomers: cis and trans isomers. escholarship.org While there are pharmacokinetic differences between these isomers, with the trans isomer showing greater persistence in liver tissue, studies have indicated that both the cis and trans isomers of this compound exhibit a similar potency in their ability to inhibit vitamin K epoxide reductase (VKOR). escholarship.orgnih.gov Research has shown no significant difference in the in-vitro inhibition of VKOR by the two isomers. escholarship.org This suggests that the primary toxicodynamic action on the target enzyme is comparable between the two forms, although their metabolic fates and tissue accumulation may differ. escholarship.orgnih.gov

The Domino Effect: Coagulation Cascade Disruption

The inhibition of VKOR and the subsequent failure to produce functional clotting factors II, VII, IX, and X leads to a profound disruption of the coagulation cascade. nih.govmsdvetmanual.com The coagulation cascade is a series of enzymatic reactions that amplify an initial signal to form a stable fibrin clot at the site of injury. researchgate.net

With insufficient levels of active Factors VII, IX, and X, both the extrinsic and intrinsic pathways of coagulation are severely impaired. jodrugs.comnih.gov This prevents the effective activation of the common pathway, which is initiated by Factor X. researchgate.net The ultimate consequence is a failure to generate a sufficient amount of thrombin (the activated form of Factor II) to convert fibrinogen into fibrin, the protein that forms the structural mesh of a blood clot. msdvetmanual.com This leads to a state of hypocoagulability, where the blood's ability to clot is significantly reduced, resulting in uncontrolled bleeding. jodrugs.com

Delayed Onset of Toxicological Manifestations

The toxicological effects of this compound are characterized by a notable delay between ingestion and the appearance of clinical signs of poisoning. nih.govorst.edu This latency is a direct consequence of its mechanism of action, which does not cause immediate pathology but rather initiates a gradual depletion of essential physiological components. orst.edumsdvetmanual.com After absorption, this compound targets the vitamin K cycle, but the body possesses a reserve of vitamin K and circulating, functional coagulation factors. orst.edumsdvetmanual.com

The onset of symptoms is therefore determined by the time required to exhaust these pre-existing stores. The serum half-life of the affected coagulation factors is between 6.2 and 16.5 hours, with circulating supplies generally being depleted 24 to 64 hours after a toxic dose is ingested. msdvetmanual.com More broadly, clinical signs of poisoning may not become apparent for several days (up to five days) post-exposure, as the synthesis of new clotting factors is halted while the existing ones are slowly cleared from circulation. orst.eduorst.eduwho.int Poisoning does not manifest until the levels of these factors fall below the minimum threshold required for effective blood clotting. rrac.info

Pathophysiological Effects Leading to Hemorrhage

This compound's primary pathophysiological effect is the induction of a severe coagulopathy, leading to spontaneous and widespread hemorrhage. msdvetmanual.comnih.gov This occurs through its potent inhibition of the enzyme vitamin K epoxide reductase (VKOR). msdvetmanual.comrrac.infonih.gov In the normal physiological state, VKOR is a critical component of the vitamin K cycle, responsible for recycling inactive vitamin K 2,3-epoxide back into its active, reduced form, vitamin K hydroquinone. researchgate.netnih.gov

This active form of vitamin K is an essential cofactor for the post-translational carboxylation of glutamate (B1630785) residues on several precursor proteins, which is necessary to synthesize functional clotting factors II (prothrombin), VII, IX, and X in the liver. msdvetmanual.comnih.govdovepress.com By inhibiting VKOR, this compound effectively halts the regeneration of active vitamin K. rrac.infodoc.govt.nz This leads to a progressive decline in the production of functional vitamin K-dependent clotting factors. msdvetmanual.comdovepress.com As these factors are depleted, the blood's ability to coagulate is severely impaired, resulting in an increased prothrombin time (PT) and eventually a failure of the clotting mechanism, which culminates in internal and external hemorrhaging. who.intrrac.infonih.gov

Comparative Pharmacodynamics of this compound with Other SGARs

This compound is classified as a second-generation anticoagulant rodenticide (SGAR), a group that also includes compounds like brodifacoum, difenacoum (B607115), difethialone (B130105), and flocoumafen (B607463). nih.govregulations.gov SGARs were developed to be effective against rodent populations that had developed resistance to first-generation anticoagulants (FGARs), such as warfarin. wikipedia.org The enhanced potency and duration of action of SGARs, including this compound, are attributed to several key pharmacodynamic properties. nih.gov

Compared to first-generation compounds, SGARs exhibit a significantly greater binding affinity for the target enzyme, vitamin K epoxide reductase. rrac.infodoc.govt.nzregulations.gov This high affinity allows for potent inhibition of the vitamin K cycle even after a single feeding. regulations.govapvma.gov.au Furthermore, SGARs are characterized by their high lipid solubility and long biological half-lives, leading to their accumulation and persistence in the liver. nih.govregulations.govmdpi.com this compound's half-life in the liver of rats can range from 170 to 318 days. nih.gov

Toxicokinetics and Metabolism of Bromadiolone

Absorption and Distribution in Biological Systems

The entry and dissemination of bromadiolone throughout the body following exposure are critical determinants of its toxicity. The compound can be absorbed through the gastrointestinal tract, skin, and respiratory system. who.intwho.int

Gastrointestinal Absorption Efficiency

Following oral ingestion, this compound is efficiently absorbed from the gastrointestinal tract. who.intwho.intepa.gov Studies in various mammalian species have demonstrated high oral bioavailability. For instance, in sheep, the oral bioavailability of this compound was determined to be 88%. nih.gov This high absorption rate contributes significantly to its effectiveness as a rodenticide.

Tissue Distribution and Accumulation Patterns

Once absorbed, this compound is distributed throughout the body, with a marked tendency to accumulate in specific tissues. wikipedia.orgorst.edurevistaemergencias.org This pattern of distribution is a key factor in its prolonged toxic effects.

The liver is the principal organ for the accumulation and storage of this compound. wikipedia.orgmdpi.comwho.intwho.intrevistaemergencias.orgresearchgate.netinchem.org This accumulation is a defining characteristic of second-generation anticoagulants and contributes to their extended duration of action. wikipedia.orgmdpi.com Studies have consistently shown that the highest concentrations of this compound residues are found in the liver across various species, including rodents, birds, and larger mammals like hogs. mdpi.comusask.caresearchgate.net Research has indicated that the amount of this compound in a vole's liver can constitute up to 70% of the total quantity present in the entire animal. researchgate.net The compound is primarily found as the unchanged parent molecule in the liver. inchem.org

While the liver shows the most significant accumulation, this compound residues also persist in other tissues. researchgate.net Studies in hogs have detected this compound in muscle, skin-adherent fat, and plasma for extended periods following a single oral dose. usask.caresearchgate.netresearchgate.net In one study, this compound concentrations remained above the limit of detection in the liver and skin-adherent fat at all sacrifice time points up to nine weeks in a high-dose group. researchgate.net The persistence in edible tissues like muscle and fat has significant implications. researchgate.netcgfarad.ca For example, estimated withdrawal periods for this compound in the liver of hogs have been reported to be as long as 83 to 176 weeks, and 62 weeks in muscle, highlighting its long-lasting nature. researchgate.netcgfarad.ca The half-life of this compound in the liver of rats has been reported to be between 170 and 318 days. researchgate.net

Interactive Data Table: this compound Tissue Distribution

Below is a summary of findings on this compound distribution in various tissues from different studies.

SpeciesTissueKey FindingsReference(s)
Voles LiverCan contain up to 70% of the total body burden of this compound. researchgate.net
Hogs LiverHighest concentrations found; residues persist for over a year. usask.caresearchgate.netcgfarad.ca
Hogs MuscleResidues can persist for over a year (e.g., 62 weeks). researchgate.netcgfarad.ca
Hogs Skin-adherent FatShows accumulation and persistence of this compound. usask.caresearchgate.net
Rats LiverHalf-life reported to be between 170-318 days. researchgate.net
Birds (Rooks, Crows) Liver, KidneysConsistently higher concentrations compared to other organs. mdpi.com

Biotransformation and Metabolic Pathways

The biotransformation of this compound is a slow process, which contributes to its persistence and toxicity. researchgate.net Metabolism is primarily mediated by enzymes in the liver. unl.edu

Role of Cytochrome P450 Enzymes in this compound Metabolism

Metabolism of anticoagulant rodenticides, including this compound, is largely carried out by cytochrome P450 (CYP) isozymes in the liver. unl.eduresearchgate.net Research indicates that second-generation anticoagulants like this compound are mainly eliminated as the unchanged parent compound, suggesting that metabolic degradation is not extensive. who.int

However, studies investigating resistance mechanisms in rats have shed light on the specific CYP enzymes involved in this compound metabolism. In this compound-resistant Norway rats, an enhanced metabolism catalyzed by specific cytochrome P450 enzymes has been observed. nih.govsigmaaldrich.com Research has shown significant overexpression of genes such as Cyp2e1, Cyp3a2, and Cyp3a3 in resistant rats exposed to this compound compared to susceptible rats. nih.gov This suggests that these particular enzymes play a role in the detoxification of this compound. Further sex-differentiated resistance has been noted, with female resistance also involving the overexpression of Cyp2c13 and suppression of Cyp2c12, while male resistance appears to involve Cyp2a1 overexpression. nih.gov

Identification of this compound Metabolites

This compound undergoes extensive metabolism in the body. While the parent compound is the primary active substance, it is converted into various metabolites before excretion. In rats, at least 10 minor metabolites and one major metabolite have been identified. This primary metabolite is suggested to be a hydroxylated version of this compound at the benzylic carbon, which is then conjugated for excretion. unl.edu In humans, this compound is primarily excreted as metabolites, specifically glucuronides and sulfates. oup.comcgfarad.ca Some known environmental transformation products of this compound include this compound-Ketone, M2, this compound metabolite Unk 1, and this compound metabolite, M9. nih.gov

The specific cytochrome P450 enzymes involved in this compound metabolism have been investigated in resistant rat strains. In these rats, the expression of genes such as Cyp2e1, Cyp2c13, Cyp3a2, and Cyp3a3 was significantly higher, suggesting their role in the detoxification of this compound. nih.gov

Elimination and Excretion Dynamics

The elimination of this compound from the body is a complex process characterized by its distribution into different body compartments and subsequent excretion, primarily through feces.

Excretion in Urine and Feces as Metabolites

The primary route of excretion for this compound and its metabolites is through the feces. oup.comresearchgate.netresearchgate.net In rats, studies using radiolabeled this compound showed that within 48 hours, approximately 53% of the dose was excreted in the feces, while less than 1% was found in the urine. unl.edu In fact, some studies have reported that this compound was not detectable in rat urine at all. australianpork.com.au Biliary elimination is a major contributor to this fecal excretion, with about 30% of an administered dose being excreted in the bile within 8 hours in rats. unl.edu

While fecal excretion is dominant, a small percentage of this compound is eliminated through urine, estimated to be around 5%. nih.govunit.no This urinary excretion consists mainly of metabolites like glucuronides and sulfates. oup.comcgfarad.ca

Multi-Compartment Pharmacokinetic Models

Pharmacokinetic models are used to describe the time-dependent processes of absorption, distribution, metabolism, and excretion of a substance in the body. For this compound, multi-compartment models are necessary to accurately represent its complex elimination kinetics.

In humans, the elimination of this compound is often described by a two-compartment model. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.comrevistaemergencias.org This model consists of a central compartment, representing the plasma and highly perfused tissues, and a peripheral compartment, representing less perfused tissues where the drug distributes. allucent.comuoanbar.edu.iq The elimination process is characterized by two distinct phases:

A rapid initial phase: This phase reflects the distribution of the drug from the central to the peripheral compartment and some initial elimination.

A slower terminal phase: This phase represents the slow release of the drug from the peripheral tissues back into the central compartment, from where it is ultimately eliminated. derangedphysiology.com

In a human case study, the half-life of the rapid phase was reported to be 3.5 days, while the terminal elimination half-life was 24 days. researchgate.netresearchgate.netnih.gov Another case reported a shorter apparent half-life of 2.2 days for the initial phase and 5.9 days for the terminal phase. tandfonline.comtandfonline.com

In some animal species, a three-compartment model provides a more accurate description of this compound's pharmacokinetics. researchgate.net This model adds a second peripheral compartment, often representing deep or poorly perfused tissues where the drug can accumulate and be released very slowly. allucent.comderangedphysiology.comresearchgate.net A study in rabbits determined that the changes of this compound concentration in the body were best described by a three-compartment model. researchgate.net

Species-Specific Differences in Elimination Half-Lives

The elimination half-life of this compound, which is the time it takes for the concentration of the compound in the body to reduce by half, varies significantly across different species. These differences are crucial for understanding the potential for secondary poisoning in predator species.

In humans, the terminal elimination half-life has been reported to be between 10 and 24 days in plasma or blood. researchgate.netnih.govrevistaemergencias.org In contrast, the half-life in rats is considerably longer, with estimates for liver elimination half-life ranging from 170 to 318 days. orst.edudiva-portal.org Mice exhibit a shorter liver elimination half-life of approximately 28.1 to 61.8 days. unit.noregulations.gov

Studies in other species have also revealed varying elimination rates. For instance, in dogs, the terminal half-life of this compound in feces was calculated to be 30 days. nih.gov In rabbits, the elimination half-life was reported to be 81.52 hours in a high-dose group and 56.38 hours in a low-dose group. researchgate.net A study in rats showed a dose-dependent increase in plasma elimination half-life, from 25.7 to 57.5 hours as the dose increased. doc.govt.nz

These species-specific differences highlight the prolonged persistence of this compound in the tissues of certain animals, particularly rodents, which can pose a significant risk to their predators.

Interactive Data Tables

Table 1: Elimination Half-Lives of this compound in Various Species

SpeciesMatrixElimination Half-LifeReference(s)
HumanPlasma/Blood10 - 24 days nih.gov, researchgate.net, revistaemergencias.org
RatLiver170 - 318 days orst.edu, diva-portal.org
RatPlasma25.7 - 57.5 hours doc.govt.nz
MouseLiver28.1 - 61.8 days unit.no, regulations.gov
DogFeces30 days nih.gov
RabbitPlasma56.38 - 81.52 hours researchgate.net

Table 2: Pharmacokinetic Model and Phases for this compound in Humans

Pharmacokinetic ModelElimination PhaseHalf-LifeReference(s)
Two-CompartmentRapid (Initial)2.2 - 3.5 days nih.gov, researchgate.net, researchgate.net, tandfonline.com, tandfonline.com
Two-CompartmentSlow (Terminal)5.9 - 24 days nih.gov, researchgate.net, researchgate.net, tandfonline.com, tandfonline.com

Influence of Biological Factors on Toxicokinetics

Research has indicated that gender can play a role in the metabolism and tolerance of anticoagulant rodenticides, including this compound. Differences in the expression of metabolic enzymes and the physiological handling of vitamin K-dependent clotting factors between males and females can lead to varied responses to this compound exposure.

Studies have shown that females of some species may exhibit a degree of tolerance to certain anticoagulants. For instance, in Rattus rattus, females were found to be more resistant to difenacoum (B607115) and this compound than males. rodentgreen.com This gender-based difference in tolerance may be linked to the biological half-lives of blood clotting factors. rodentgreen.comresearchgate.net In one study, it was observed that female rats administered with difethialone (B130105) had a stronger pool of available vitamin K-dependent blood clotting factors due to a slower decline in their levels compared to males. rodentgreen.comresearchgate.netnih.gov Specifically, females have a higher basal pool of factor VII, and the decrease in plasma levels of factors II and X is slower than in males. nih.gov There is also a notable lag time before factor VII begins to decline in females. nih.gov

The expression of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many xenobiotics, can also be sex-dependent. nih.gov In this compound-resistant female rats, a higher expression of certain P-450 cytochromes was observed compared to males, suggesting a more efficient metabolic clearance of the compound in females. rodentgreen.com While pharmacokinetic differences are not always the definitive source of resistance, one study noted that the liver difethialone area under the curve and maximum concentration were almost twice as high in female rats than in males, yet females were less susceptible. nih.gov

These findings highlight the complexity of gender-based differences in this compound toxicokinetics and tolerance. The interplay between the pool of vitamin K-dependent clotting factors and the activity of metabolic enzymes contributes to the observed variations between sexes.

Table 1: Gender-Based Differences in Anticoagulant Rodenticide Response

Factor Observation Species Anticoagulant Reference
Tolerance Females more resistant than males. Rattus rattus Difenacoum, this compound rodentgreen.com
Clotting Factors Slower decrease in clotting factors (II, VII, X) in females. Rattus norvegicus Difethialone researchgate.net
Clotting Factors Higher basal pool of factor VII and slower decline of factors II and X in females. Rats Not specified nih.gov
Metabolism Higher expression of certain P-450 cytochromes in resistant females. Rats This compound rodentgreen.com

| Pharmacokinetics | Higher liver difethialone concentration in females, despite lower susceptibility. | Rats | Difethialone | nih.gov |

The absorption of this compound from the gastrointestinal tract is a critical step in its toxicokinetics. Dietary components can influence this process, although specific research on the direct impact of various food matrices on this compound absorption is not extensively detailed in the available literature. However, general principles of toxicology and pharmacology suggest that the composition of the diet can affect the bioavailability of ingested substances.

This compound is a lipophilic compound, meaning it has a high affinity for fats. veterinarypaper.com Ingestion of this compound with a fatty meal can enhance its absorption. ksvdl.org This is a common principle for many fat-soluble substances, as the presence of fats in the gastrointestinal tract stimulates the release of bile salts, which aid in the emulsification and subsequent absorption of lipophilic compounds.

While direct studies on various dietary components are limited, the formulation of rodenticide baits provides some insight. These baits are designed to be palatable to rodents and often contain grains and other food-like materials. The physical and chemical properties of the bait matrix itself can influence the release and subsequent absorption of this compound in the digestive system.

It is important to note that exposure to this compound through the general food supply is considered highly unlikely. europa.eu Contamination would typically be associated with the presence of rodents, which poses other significant health risks. europa.eu

Table 2: Factors Potentially Influencing this compound Absorption

Factor Potential Impact Mechanism Reference
Fatty Meal Enhanced absorption Increased emulsification and solubilization of the lipophilic compound. ksvdl.org

| Bait Matrix | Variable absorption | The composition of the bait can affect the release of this compound. | - |

Resistance Mechanisms and Evolutionary Dynamics

Genetic Basis of Bromadiolone Resistance

The primary genetic basis for resistance to this compound and other anticoagulants lies within the Vitamin K epoxide reductase complex subunit 1 (Vkorc1) gene. tandfonline.comtukes.fiuniprot.org This gene is pivotal as it encodes the enzyme Vitamin K epoxide reductase (VKOR), the molecular target of these rodenticides. biorxiv.orgprofessionalpestmanager.com

Mutations within the Vkorc1 gene are the most well-documented cause of resistance. These genetic alterations prevent the anticoagulant from effectively binding to the VKOR enzyme, thus rendering the poison ineffective. tandfonline.comprofessionalpestmanager.comreading.ac.uk

Resistance to this compound is fundamentally linked to single nucleotide polymorphisms (SNPs) in the Vkorc1 gene. reading.ac.uknih.gov SNPs are point mutations that result in a single amino acid substitution in the VKOR protein. reading.ac.uknih.gov This slight alteration in the protein's structure is sufficient to reduce the binding affinity of this compound, allowing the vitamin K cycle to continue and blood coagulation to proceed normally, even in the presence of the rodenticide. professionalpestmanager.comreading.ac.uk The Vkorc1 gene in rats contains three exons and codes for a protein of 163 amino acids. reading.ac.uknih.gov Specific amino acid substitutions are considered a prerequisite for the development of resistant populations of rats and mice. reading.ac.uknih.gov It is suggested that at least seven independent polymorphisms in the Vkorc1 gene contribute to anticoagulant resistance in Norway rats (Rattus norvegicus). nih.govreading.ac.uknih.gov

Specific SNPs in the Vkorc1 gene have been directly correlated with varying levels of resistance to this compound and other anticoagulants. Some of the most significant mutations are found at codons 120, 128, and 139. nih.gov For instance, the Tyr139Cys (Y139C) mutation is common in house mice and confers high resistance to this compound. tandfonline.comtandfonline.comrrac.info Similarly, the Leu128Ser (L128S) mutation provides resistance to this compound and other second-generation anticoagulants (SGARs). tandfonline.comtandfonline.comcsic.es In Norway rats, mutations such as Leu120Gln (L120Q) and Tyr139Phe (Y139F) are known to confer resistance to this compound. pestcontrolnews.compeerj.comnih.gov The level of resistance can also be influenced by whether the individual is heterozygous or homozygous for the mutation, with homozygous individuals generally exhibiting higher resistance. tandfonline.comtandfonline.com

The table below summarizes key Vkorc1 mutations and their associated resistance to this compound in different rodent species.

SpeciesMutationAssociated Resistance Profile
Mus musculus (House Mouse)Tyr139Cys (Y139C)High resistance to first-generation anticoagulants (FGARs) and the SGARs this compound and difenacoum (B607115). tandfonline.comtukes.fitandfonline.comrrac.info
Mus musculus (House Mouse)Leu128Ser (L128S)Resistance to FGARs and, in some cases, the SGARs this compound and difenacoum. tandfonline.comrrac.infocsic.es
Rattus norvegicus (Norway Rat)Leu120Gln (L120Q)Confers resistance to this compound, difenacoum, and FGARs. peerj.comrodentgreen.com
Rattus norvegicus (Norway Rat)Tyr139Cys (Y139C)Associated with this compound resistance. nih.govresearchgate.net
Rattus norvegicus (Norway Rat)Tyr139Phe (Y139F)Found in rats from sites treated with this compound bait; mediates resistance to this compound. nih.govnih.gov
Rattus norvegicus (Norway Rat)Tyr139Ser (Y139S)Second-generation anticoagulants are generally considered effective, though this compound may be the least effective against this mutation. bpca.org.uk

An important evolutionary dynamic in the spread of this compound resistance is adaptive introgression, which involves the transfer of genes from one species to another through hybridization. rodentgreen.commicroservices.es A notable example is the hybridization between the house mouse (Mus musculus domesticus) and the Algerian mouse (Mus spretus). rrac.inforodentgreen.comecu.edu.au This interbreeding has led to the introgression of a segment of the M. spretus chromosome 7, which contains a resistant allele of the Vkorc1 gene (known as vkorc1spr), into the M. musculus domesticus genome. rodentgreen.com

This introgressed allele carries multiple mutations, including Arg12Trp, Ala26Ser, Ala48Thr, and Arg61Leu. rrac.info This cluster of mutations confers significant resistance to both first-generation anticoagulants and the second-generation compounds this compound and difenacoum. rrac.infomicroservices.es This phenomenon demonstrates that resistance can spread rapidly over long distances, not just through spontaneous mutation within a population, but also through genetic exchange between different species. rrac.infoecu.edu.au

Mutations in the Vkorc1 Gene

Non-Genetic Resistance Mechanisms

While genetic mutations in the Vkorc1 gene are the primary driver of resistance, other physiological mechanisms can also contribute to the survival of rodents exposed to this compound.

Pharmacokinetic resistance involves processes that reduce the concentration and persistence of a toxin in the body, primarily through enhanced metabolism and detoxification. rodentgreen.comnih.gov In the context of this compound resistance, this is often linked to the overexpression of cytochrome P450 (CYP) enzymes in the liver. biorxiv.orgrodentgreen.com These enzymes are crucial for metabolizing foreign chemical compounds (xenobiotics). unl.edu

Studies have shown that this compound-resistant Norway rats, even those carrying Vkorc1 mutations like Y139C, exhibit an upregulation of several CYP genes, such as Cyp2e1, Cyp3a2, and Cyp3a3. biorxiv.orgnih.gov This enhanced enzyme activity leads to a faster breakdown and clearance of this compound from the body, reducing its anticoagulant effect. rodentgreen.comnih.gov This metabolic resistance can act in conjunction with Vkorc1 mutations, providing an additional layer of defense against the poison. rodentgreen.com In some cases, pharmacokinetic mechanisms are suspected even when known resistance-conferring SNPs in the Vkorc1 gene are absent, suggesting it can be an independent resistance pathway. rodentgreen.comresearchgate.net

Behavioral Resistance (e.g., Bait Aversion, Feeding Behavior)

Behavioral resistance is a critical factor in the failure of rodent control programs. It involves a change in the behavior of rodents that increases their survival probability when exposed to control measures like poisoned baits. fehd.gov.hk Unlike physiological resistance, which is based on genetic mutations affecting the drug's target site, behavioral resistance is rooted in the innate and learned behaviors of the animals.

Bait Aversion and Shyness:

A primary form of behavioral resistance is "bait shyness" or aversion, a phenomenon where rodents avoid foods that have previously made them or their conspecifics ill. d-nb.info While second-generation anticoagulants (SGARs) like this compound are designed with a delayed mode of action to counteract this, evidence suggests that aversion can still develop. rodentgreen.com Rodents may consume a sub-lethal dose, experience illness, and subsequently associate the bait with negative effects, leading to its avoidance in the future. This is particularly pronounced in rat species, which are known for their neophobia—a fear of new objects or foods in their environment. rodentgreen.com

Studies have highlighted specific instances of behavioral adaptations. For example, some house mouse (Mus musculus) populations in Birmingham, UK, exhibited avoidance behavior specifically towards the bait boxes used to deploy rodenticides. d-nb.info This suggests that resistance is not just to the bait itself but can extend to the entire apparatus of control.

Altered Feeding Behavior:

Beyond simple avoidance, resistance can manifest as changes in feeding patterns. Research indicates that the availability of alternative food sources significantly impacts the effectiveness of this compound baits. fehd.gov.hk In environments with abundant alternative food, such as poultry farms, rodents may consume sub-lethal doses of the poison bait, contributing to the development of resistance. fehd.gov.hkresearchgate.net A study in Argentina on Mus musculus in poultry farms found that while some individuals were physiologically resistant, altered feeding behavior likely contributed to the survival of others. researchgate.net These rodents did not necessarily show aversion but their intermittent feeding on the bait, supplemented by other available food, may have allowed for metabolic clearance of the toxin. fehd.gov.hk

Furthermore, some research points to an aversion to the cereal-based components that form the bulk of many rodenticide baits. d-nb.info This suggests that the evolution of feeding preferences, possibly in response to the environments humans create, can inadvertently lead to the failure of traditional baiting strategies. d-nb.info The consumption of this compound has also been shown to suppress the appetite of rodents before death, which can limit the intake of the poison. rodentgreen.com

Geographical Distribution and Prevalence of this compound Resistance in Rodent Populations

Genetic resistance to this compound, primarily linked to mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene, is a global issue. The prevalence and specific mutations vary significantly by geographical location and rodent species.

Europe:

In Germany , the Y139C genotype is widespread in Norway rats, particularly in the northwest of the country. unl.edu In house mice, the Tyr139Cys, Leu128Ser, and a 'spretus' type introgression are found in various locations. rodentgreen.comunl.eduFrance also reports the presence of the Y139F mutation. rrac.info In Belgium , both Y139F and L120Q mutations have been detected in Norway rats. rodentgreen.com Studies in the Netherlands have confirmed the presence of several genetic mutations at codon 139 of the VKORC1 gene in R. norvegicus. oekotoxzentrum.ch A study in the Czech Republic found the Tyr139Phe mutation to be common in M. musculus musculus throughout the country, with a laboratory test confirming that homozygous individuals survived a this compound baiting challenge. thegoodscentscompany.com In Finland , the Y139C mutation is the most common type found in house mice, conferring resistance to this compound. tandfonline.com In Bulgaria , low-level resistance to this compound was found in 38.5% of surveyed roof rats (Rattus rattus) and 23.1% of house mice. cabidigitallibrary.org In Barcelona, Spain , a study found that all sampled house mice had SNPs associated with resistance to first- and second-generation anticoagulants, with most being associated with this compound resistance. fao.org

The Americas:

In Argentina , studies on Mus musculus on poultry farms have confirmed the presence of this compound-resistant individuals. fehd.gov.hkresearchgate.netpublish.csiro.au Feeding tests showed the survival of wild-caught mice, and subsequent research confirmed the resistance has a genetic basis. fehd.gov.hkpublish.csiro.au In Canada , this compound is a registered commercial-class SGAR, and while resistance to SGARs has been documented since the 1980s, it is not considered as widespread as FGAR resistance. nih.gov

Australia and New Zealand:

Historically, resistance to this compound had not been reported in Australia or New Zealand. rrac.info However, more recent research has identified the potential for resistance. In New Zealand , the Tyr25Phe mutation in the VKORC1 gene, which has been associated with resistance to this compound in Spain, was detected in ship rats (Rattus rattus). publish.csiro.auresearchgate.net A 2022 study on a specific site found that ship rats appeared to be resistant to brodifacoum, a more potent SGAR, suggesting a high level of tolerance that would also encompass this compound. publish.csiro.au In Australia , the Tyr25Phe variant has also been detected in R. rattus populations, and while its full impact on this compound efficacy in the field is still under evaluation, its presence suggests that reliance on this anticoagulant may be compromised. researchgate.net

Table 1: Geographical Distribution of Key VKORC1 Mutations Conferring this compound Resistance

Mutation Rodent Species Known Locations
Y139C Rattus norvegicus United Kingdom (Gloucestershire, Yorkshire, Norfolk), Germany, Netherlands researchgate.netunl.eduoekotoxzentrum.ch
Mus musculus United Kingdom, Germany, Finland researchgate.netresearchgate.nettandfonline.com
L120Q Rattus norvegicus United Kingdom (Central-Southern England), Belgium rodentgreen.comresearchgate.net
Y139F Rattus norvegicus United Kingdom (Kent, Sussex), France, Belgium, Netherlands rodentgreen.comresearchgate.netrrac.info
Tyr139Phe Mus musculus Czech Republic thegoodscentscompany.com
L128S Mus musculus United Kingdom, Germany, Finland researchgate.netunl.edutandfonline.com
Tyr25Phe Rattus rattus Spain, New Zealand, Australia researchgate.netfao.orgresearchgate.net

Implications of Resistance for Rodent Control Strategies

The widespread resistance to this compound has profound implications for rodent control, necessitating a shift away from a sole reliance on this compound towards more integrated and strategic approaches.

The primary implication is a significant loss of efficacy in practical conditions. rodentgreen.com Continued use of this compound against resistant populations is not only ineffective but can also exacerbate the problem by selecting for resistant individuals, leading to an increase in the frequency of resistance genes within the population. bpca.org.uktukes.fi This renders control efforts futile and poses ongoing risks to public health and agriculture. unl.edu

In response, a key strategy is to switch to more potent second-generation anticoagulants to which resistance has not yet developed or is rare, such as brodifacoum, flocoumafen (B607463), and difethialone (B130105). unl.edubpca.org.uk The Rodenticide Resistance Action Group (RRAG) recommends that this compound should not be used against rat populations known to carry the L120Q, Y139C, and Y139F mutations. researchgate.net

However, the use of these more potent compounds is often restricted, particularly for outdoor use, due to higher risks of secondary poisoning to non-target wildlife. rrac.infobpca.org.uk This highlights the need for a broader, more sustainable approach embodied by Integrated Pest Management (IPM). bpca.org.uk

IPM for rodent control involves a combination of methods to achieve long-term, effective suppression of pest populations with minimal impact on the environment. Key components include:

Monitoring: Regular surveillance to detect the presence of rodents and assess the resistance status of the population. doc.govt.nz This allows for the selection of appropriate control measures.

Sanitation and Exclusion: Eliminating food sources, water, and harborage sites to reduce the carrying capacity of the environment for rodents. fehd.gov.hkgov.bc.ca This includes rodent-proofing buildings to prevent entry. gov.bc.ca

Non-Chemical Control: The use of traps (e.g., snap traps, glue boards) can be an effective alternative or supplement to rodenticides, especially in sensitive areas or where resistance is present. fehd.gov.hkbpca.org.uk

Strategic Use of Rodenticides: When chemical control is necessary, an alternation or rotation of different rodenticide classes can help to manage resistance. doc.govt.nzeuropa.eu For example, alternating between anticoagulants and acute toxicants like zinc phosphide (B1233454) or cholecalciferol can be effective against resistant populations. d-nb.infobpca.org.uk It is also recommended to occasionally use the more potent SGARs in areas where less potent compounds are still effective to prevent the initial development of resistance. rrac.info

Ultimately, the rise of this compound resistance underscores the evolutionary adaptability of rodents and the necessity of moving beyond simplistic control strategies. A comprehensive IPM framework that combines good hygiene, physical exclusion, and the judicious use of a variety of control tools, including a range of chemical and non-chemical options, is essential for sustainable and effective rodent management in the face of evolving resistance. fehd.gov.hkbpca.org.ukhse.gov.uk

Ecotoxicology and Environmental Fate of Bromadiolone

Environmental Persistence and Degradation

The persistence of bromadiolone in the environment is a significant concern, with its breakdown influenced by microbial activity, sunlight, and various environmental factors. It is generally considered to be moderately persistent in both soil and aquatic systems, depending on local conditions. herts.ac.uk

In soil, the breakdown of this compound can be significant under certain conditions. Studies have shown that when this compound baits are applied to soil, between 45% and 78% of the compound can degrade within the first 21 days. orst.eduultimasearch.com The aerobic soil metabolism half-life (DT50) has been reported to range from as low as 1.8 to 7.4 days in soils with rich clay and organic content, to as high as 53 days. inchem.orgpesticideinfo.orgresearchgate.net However, some studies indicate that biodegradation may not be a primary environmental process. For instance, a study using the OECD 301B method (CO2 evolution) observed 0% degradation after 28 days, suggesting that microbial breakdown can be limited under specific laboratory conditions. nih.govrayfull.com

In aquatic environments, this compound is more persistent. A reported half-life in water is 392 days, and under some conditions, it may not break down at all. orst.eduultimasearch.com Hydrolysis is not considered a significant degradation pathway in the environment, with studies showing no hydrolysis at pH levels of 7 and 9. researchgate.netgoulas-protection.gr

Table 1: Biodegradation Half-Life of this compound in Soil

Soil Condition Half-Life (DT50) in Days Reference(s)
Aerobic, general 53 pesticideinfo.org
Aerobic, in soils rich in clay and organic compounds 1.8 to 7.4 inchem.org
Aerobic, extrapolated from 20 and 25 °C 4 to 53 researchgate.net
Field test, terrestrial 4.6 amazonaws.com
General studies 26 to 178 epa.gov

This compound is susceptible to rapid degradation when exposed to sunlight in aquatic environments. nih.govrayfull.com The photolysis half-life in aqueous solutions is reported to be 12 hours or less. rayfull.com The rate of this breakdown is influenced by the intensity of sunlight. For example, under natural sunlight at a latitude of 52° N, the photolytic half-life (DT50) was calculated to be as short as 2.98 minutes in summer and 30.4 minutes in winter, assuming a quantum yield of 0.25. goulas-protection.gr Even with a lower quantum yield of 0.01, the half-lives were 74.5 minutes in summer and 768 minutes in winter, respectively. goulas-protection.gr This indicates that photodegradation is a significant pathway for the removal of this compound from sunlit surface waters.

Several environmental factors can influence the persistence of this compound. Degradation can be slower if the compound is stored underground by animals, where it is shielded from weathering effects. orst.eduultimasearch.com In soil, persistence is variable; while one study reported rapid degradation under aerobic conditions, another noted that degradation led to the formation of persistent, unidentified metabolites that lasted for over 1570 days. researchgate.net

The persistence in baits can also be significantly affected by storage. In artificial galleries under field conditions, this compound had a short half-life of 3-6 days; however, this increased dramatically to 27-45 days when baits were stored. researchgate.net

Mobility and Bioavailability in Environmental Compartments

The movement and availability of this compound in the environment are largely dictated by its strong tendency to bind to soil particles and its low water solubility.

This compound exhibits low to no mobility in most soil types. nih.govrayfull.com This is due to its high adsorption to soil particles, particularly those rich in clay and organic matter. inchem.org Laboratory studies confirm that this compound and its potential degradation products are unlikely to move significantly through the soil profile. researchgate.netnih.gov In tests conducted on four different soil types, 95% of the applied this compound was found in the top three centimeters of the soil. orst.eduultimasearch.com However, it was observed to be more mobile in sandy soil, where a higher percentage was collected in the leachate. orst.eduultimasearch.comunl.edu

The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is very high for this compound, with reported values ranging from 1,563 to 41,600 mL/g. nih.govrayfull.comgoulas-protection.grblychem.mu This high Koc value confirms its classification as slightly mobile to non-mobile in soil. goulas-protection.grblychem.mu The potential for this compound to contaminate groundwater is therefore considered low. epa.gov

Table 2: Soil Adsorption and Mobility of this compound

Parameter Value Interpretation Reference(s)
Soil Adsorption Coefficient (Koc) 1,563 - 41,600 mL/g Low to No Mobility nih.govrayfull.com
Soil Adsorption Coefficient (Koc) 3,530 - 41,600 mL/g Slightly Mobile to Non-mobile goulas-protection.grblychem.mu
Soil Distribution Coefficient (Kd) 71.2 - 1,250 mL/g - goulas-protection.grblychem.mu
GUS Leaching Potential Index 0.52 Low Leachability herts.ac.uk
Soil Column Leaching 95% retained in top 3 cm Low Mobility orst.eduultimasearch.com

The uptake of this compound from soil by plants is generally considered to be very low. unl.edu When applied to soil, only trace levels of the compound have been found to move into plants. orst.eduultimasearch.combothpestcontrol.com The large molecular weight and low water solubility of this compound are factors that likely preclude its significant passage through root membranes. unl.edu

However, some studies have shown that uptake can occur, particularly under specific conditions. One study investigating the accumulation in wheat grown on contaminated soil found this compound residues ranging from 0.012 to 0.0428 mg/kg, depending on the application rate. researchgate.net Another experiment using a hydroponic solution found that while wheat plants did absorb the compound, most of the radioactivity was retained in the roots. unl.edu After 16 days, the calculated level of this compound in the leaves and stems of wheat grown in clay loam soil was only 353 parts per billion. unl.edu These findings suggest that while some translocation into plant tissues is possible, it is not expected to be a major pathway for environmental distribution under typical field conditions. unl.edu

Impact on Non-Target Organisms

This compound, a second-generation anticoagulant rodenticide, poses a significant risk to non-target wildlife. orst.eduherts.ac.uk Its high toxicity extends to most mammals and birds that may be exposed through various pathways. orst.edu The primary routes of exposure for non-target species are the direct ingestion of poison baits (primary poisoning) and the consumption of animals that have already ingested the rodenticide (secondary poisoning). orst.eduwildlifehealthaustralia.com.audiva-portal.org

Primary Poisoning in Non-Target Species

Primary poisoning occurs when non-target animals directly consume this compound-laced baits. inchem.org These baits are often formulated with grains, making them palatable and attractive to a wide range of animals beyond the intended rodent pests, including various birds and mammals. orst.eduinchem.org Incidents of primary poisoning have been documented in numerous non-target species, such as game birds, non-target small mammals, and even pets and livestock that gain access to bait residues. wildlifehealthaustralia.com.au While adherence to label instructions, such as the use of bait stations, can mitigate some of this risk, the inherent attractiveness of the bait remains a key factor in primary poisoning events. orst.eduwildlifehealthaustralia.com.au

Impact on Aquatic Life (Fish, Other Aquatic Organisms)

This compound is recognized for its toxicity to aquatic organisms, although direct application to water is not a registered use, which theoretically limits exposure. psu.edu However, the potential for indirect contamination of aquatic environments through runoff or other pathways necessitates an understanding of its impact. The toxicity of this compound to aquatic life varies, with some species showing high sensitivity.

Research has established specific toxicity thresholds for various aquatic species. For fish, this compound is considered moderately to very highly toxic. psu.edu Invertebrates also exhibit a range of sensitivities to the compound. The following table summarizes key toxicity data for several aquatic organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Species Endpoint Concentration (mg/L) Exposure Duration Reference
Rainbow trout (Oncorhynchus mykiss) LC50 >1.4 - 2.86 96 hours agriculturejournals.czraptorsarethesolution.org
Bluegill sunfish (Lepomis macrochirus) LC50 >3.0 96 hours raptorsarethesolution.org
Water flea (Daphnia magna) EC50 0.24 - 5.79 48 hours agriculturejournals.cz
Green algae (Scenedesmus subspicatus) ErC50 0.17 72 hours agriculturejournals.cz

LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of a test population of organisms in a given time period. EC50 (Effective Concentration 50): The concentration of a chemical in water that causes a defined effect in 50% of a test population of organisms in a given time period. ErC50: The concentration that causes a 50% reduction in growth rate.

These data indicate that while fish species have varying levels of susceptibility, certain aquatic invertebrates and algae can be affected at lower concentrations. The potential for bioaccumulation in aquatic organisms is also a concern, with studies indicating a high potential for bioconcentration in fish. unl.edu

Effects on Insectivorous Species and Invertebrates

The impact of this compound extends to terrestrial invertebrates and the insectivorous species that prey on them. Invertebrates can be directly exposed to this compound baits or indirectly through contaminated soil and decaying carcasses. These invertebrates can then act as a vector, transferring the toxin to higher trophic levels.

Slugs and earthworms are of particular interest due to their feeding habits and role as a food source for many animals. Studies have shown that these invertebrates can accumulate this compound. For instance, research has detected this compound residues in slugs that have consumed bait. raptorsarethesolution.org While some studies have reported no mortality in earthworms exposed to this compound-containing granules over a 14-day period, they did find significant residue levels within the earthworms' tissues. mdpi.com One study found an average of 3.3 ± 0.9 μg of this compound per gram of earthworm weight. mdpi.com

This accumulation in invertebrates poses a significant risk of secondary poisoning to insectivorous mammals and birds. Research has demonstrated this transfer up the food chain. In a laboratory setting, common voles fed earthworms that had been exposed to this compound accumulated the compound in their livers at concentrations comparable to voles that were directly fed the poison (2.2 ± 0.5 μg/g vs. 2.3 ± 0.1 μg/g). mdpi.com This highlights that the risk of secondary intoxication for small mammals feeding on contaminated earthworms can be as significant as primary bait consumption. mdpi.com

Field studies have also documented this compound exposure in a variety of insectivorous and predatory animals. Residues have been found in species such as hedgehogs, shrews, and various birds of prey that have insectivores as part of their diet. researchgate.netnih.govmdpi.com The presence of this compound in these non-target species underscores the potential for widespread food web contamination. csu.edu.au

Table 2: this compound Residues in Invertebrates and Insectivorous Wildlife

Species Sample Type Residue Concentration Location/Study Type Reference
Earthworm (Eisenia fetida) Whole body 3.3 ± 0.9 μg/g Laboratory mdpi.com
Slug (Deroceras reticulatum) Whole body Detected (accumulation confirmed) Laboratory and Field raptorsarethesolution.org
Common Vole (Microtus arvalis) Liver 2.2 ± 0.5 μg/g (from secondary exposure) Laboratory mdpi.com
Rook (Corvus frugilegus) Liver up to 16.659 ± 1.499 µg/g Field (Poland) nih.gov
Various Raptors Liver Mean of 0.013 μg/g (range <0.005–1.74 μg/g) Field (Western Canada) nih.gov
Chameleon (Chamaeleo calyptratus) Liver Detected (up to 33.11 ng/g ww brodifacoum, also this compound) Field (Canary Islands) mdpi.com

Ecological Risk Assessment Methodologies for this compound

Ecological risk assessment (ERA) for a substance like this compound is a scientific process used to evaluate the potential adverse effects on ecosystems from exposure to the chemical. psu.eduresponsiblerodenticides.org The process for rodenticides is well-established and focuses heavily on the risks to non-target wildlife, particularly through secondary poisoning. responsiblerodenticides.orgregulations.gov

Hazard Identification and Characterization

The first step in the ERA is hazard identification and characterization, which involves determining the inherent toxicity of this compound to various forms of life. psu.eduunl.edu For this compound, the primary hazard is its mode of action as a potent anticoagulant, which can cause fatal hemorrhaging in a wide range of vertebrates. orst.edu It is classified as a second-generation anticoagulant rodenticide (SGAR), meaning it can be lethal after a single feeding and is more persistent in animal tissues than first-generation compounds. diva-portal.org

The hazard characterization involves reviewing a battery of ecotoxicity studies on different species to determine endpoints like the LD50 (Lethal Dose 50) for birds and mammals and the LC50 for aquatic organisms. unl.edu this compound is characterized as highly toxic to most mammals and birds. orst.edu Its persistence in the liver of organisms that have ingested it is a key hazard, as this creates a long-lasting source for secondary poisoning of predators and scavengers. diva-portal.orgdiva-portal.org For example, this compound has been detected in the liver of sheep for up to 256 days after a sub-lethal dose. diva-portal.org This persistence and potential for bioaccumulation are critical components of its hazard profile. regulations.gov

Exposure Assessment in Terrestrial and Aquatic Food Chains

Exposure assessment evaluates how non-target organisms might come into contact with this compound in the environment. psu.edu For rodenticides, the primary exposure pathways are the direct consumption of bait (primary exposure) and the consumption of poisoned animals (secondary exposure). responsiblerodenticides.org

In terrestrial food chains, the assessment focuses on modeling the potential for non-target animals, from small mammals to large predators, to consume bait or poisoned prey. psu.eduregulations.gov This involves considering the attractiveness of baits, the behavior of target rodents after consuming bait (as they may become easier prey), and the foraging habits of predators and scavengers. regulations.gov For example, studies track the prevalence and concentration of this compound in non-target small mammals near bait stations to understand the extent of primary exposure and the availability of contaminated prey for predators. mdpi.com The potential for invertebrates like slugs and earthworms to consume bait and subsequently be eaten by insectivores is another crucial exposure pathway that is assessed. raptorsarethesolution.orgmdpi.com

In aquatic food chains, exposure assessment is generally considered to be lower risk due to the targeted application of baits in and around buildings, not directly in water. psu.edu However, the potential for runoff from treated areas into water bodies is considered. The assessment would model the potential concentrations in water and sediment and subsequent uptake by aquatic organisms. psu.edu

Risk Characterization for Ecosystem Health

Risk characterization is the final step, integrating the hazard and exposure assessments to estimate the likelihood and severity of adverse effects on the ecosystem. psu.eduresponsiblerodenticides.org This is often done using a risk quotient (RQ) method, which is a ratio of the estimated environmental concentration (exposure) to a toxicity endpoint (hazard). psu.edu If the RQ exceeds a certain level of concern, it indicates a potential risk.

For this compound, the risk characterization consistently points to a high risk of secondary poisoning for predatory and scavenging birds and mammals. responsiblerodenticides.orgregulations.gov The high toxicity and persistence of this compound (hazard) combined with the likelihood of predators consuming multiple poisoned rodents over time (exposure) leads to a significant risk. responsiblerodenticides.org The U.S. Environmental Protection Agency (EPA) has concluded that second-generation anticoagulants like this compound present greater secondary exposure concerns than first-generation ones. responsiblerodenticides.org

Analytical Methodologies for Bromadiolone Detection and Quantification

Chromatographic Techniques

Chromatography, a powerful separation science, forms the cornerstone of bromadiolone analysis. Various chromatographic methods offer high sensitivity and selectivity, enabling the identification and measurement of this compound even at trace levels.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound. mdpi.comrsc.org This method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound analysis, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. veterinarypharmacon.comdoaj.org

Several studies have detailed the development and validation of HPLC methods for this compound quantification in various samples. For instance, an isocratic HPLC procedure was developed for the quantitative determination of this compound in a rodenticide product. veterinarypharmacon.comdoaj.org This method utilized a C18 column and a mobile phase consisting of a methanol (B129727) and phosphoric acid aqueous solution, with UV detection at 265 nm. veterinarypharmacon.comdoaj.org The method was validated for linearity, precision, accuracy, and specificity, demonstrating its suitability for quality control analysis of rodenticide formulations. veterinarypharmacon.comdoaj.org

HPLC methods have also been developed for analyzing this compound in biological matrices such as soil, plasma, and eggs. epa.govnih.gov In soil analysis, a method involving extraction with a chloroform-acetone solution, purification with a Florisil-sodium sulphate column, and subsequent analysis by HPLC with UV-VIS detection has been validated. epa.gov For the analysis of this compound in hen eggs and plasma, a reproducible and sensitive HPLC method was developed using a mobile phase of methanol-ammonium acetate (B1210297) buffer and UV detection at 260 nm. nih.gov This method demonstrated good recoveries, ranging from 72-80%, with a relative standard deviation (RSD) of less than 10%. nih.gov

The following table summarizes the key parameters of a validated HPLC method for this compound determination:

ParameterValue
Linearity (r²)0.9999
Limit of Detection (LOD)Varies by sample type
Limit of Quantification (LOQ)2.2 μg kg⁻¹ (crimidine) to 13 μg kg⁻¹ (this compound) for solid samples; 0.02 μg mL⁻¹ (crimidine) to 0.15 μg mL⁻¹ (this compound) for liquid samples
Accuracy (Recovery)94–106% for rice and corn; 87–108% for whole blood and urine
Precision (RSD)0.3–1.1% for rice and corn; 0.3–0.8% for whole blood and urine
Data from a study on the determination of four anticoagulant rodenticides in foodstuffs and body fluids. rsc.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems operate at higher pressures, enabling the use of these smaller particles.

UPLC coupled with mass spectrometry (UPLC-MS/MS) has been successfully applied to the analysis of this compound in various matrices. epa.govepa.gov For instance, a method for determining this compound in soil involves extraction with acetonitrile (B52724), cleanup using solid-phase extraction (SPE), and quantification by UPLC-MS/MS. epa.govepa.gov This method offers high sensitivity, with a reported quantitation limit for this compound in soil of 0.000209 mg/kg. epa.gov

A validated UPLC-MS/MS method for the quantification of eight anticoagulant rodenticides, including this compound, in liver has been developed. nih.gov This method employs dispersive solid-phase extraction (d-SPE) for sample cleanup and provides detection limits ranging from 0.75 to 25 ng/g. nih.gov The accuracy of this method was found to be between 92% and 110%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound and other anticoagulant rodenticides. rsc.org This technique offers unparalleled sensitivity and selectivity, allowing for the unambiguous identification and quantification of target analytes even in complex matrices. rsc.orgresearchgate.net LC-MS/MS methods typically involve an electrospray ionization (ESI) source, which ionizes the analytes before they enter the mass spectrometer. rsc.org

This compound exists as a mixture of two diastereomers, cis- and trans-isomers, due to the presence of two chiral centers in its structure. nih.govnih.gov These diastereomers can exhibit different pharmacokinetic and toxicological properties. Therefore, the ability to separate and quantify individual diastereomers is of significant interest.

Several LC-MS/MS methods have been developed for the chiral separation and quantification of this compound diastereomers. nih.govescholarship.org These methods often utilize a chiral stationary phase to achieve the separation of the stereoisomers. nih.gov One study reported a method that resolved all four stereoisomers of this compound, difenacoum (B607115), and brodifacoum within 12.5 minutes, with lower limits of quantitation between 0.87 and 2.55 ng/mL. nih.gov Research has shown that the trans-isomer of this compound is more persistent in the food chain than the cis-isomer. escholarship.org In a study of non-target wildlife, the trans-bromadiolone isomer was found to be more prevalent in liver samples. escholarship.org

The following table presents the diastereomeric ratios of this compound found in commercial standards:

DiastereomerRatio Range
cis70:30 - 90:10
trans10:30 - 30:70
Reported ratios for commercial this compound standards. nih.gov

In many poisoning cases and environmental monitoring programs, it is necessary to screen for a wide range of anticoagulant rodenticides simultaneously. LC-MS/MS is ideally suited for this purpose, allowing for the development of multi-residue methods. nih.govnih.govtamu.edursc.orgnih.gov

Numerous studies have reported the development and validation of LC-MS/MS methods for the simultaneous determination of multiple anticoagulants, including this compound, in various matrices such as blood, serum, liver, and water. nih.govnih.govtamu.edursc.orgnih.govnih.govastm.orgresearchgate.net These methods typically involve a generic sample preparation procedure, such as liquid-liquid extraction or solid-phase extraction, followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. nih.gov MRM provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

A method for the simultaneous determination of ten anticoagulant rodenticides in liver and kidney was developed using column-switching LC-MS/MS, with detection limits ranging from 0.001 to 0.028 ng/g. researchgate.net Another UPLC-MS/MS method allows for the quantification of eight anticoagulant rodenticides in liver with limits of detection between 0.3 and 3.1 ng/g. nih.gov

The table below provides an example of the performance of a multi-residue UPLC-MS/MS method for anticoagulant rodenticides in liver:

AnalyteLimit of Detection (ng/g)Limit of Quantification (ng/g)Recovery (%)
Brodifacoum0.3 - 3.10.8 - 9.490 - 115
This compound 0.3 - 3.10.8 - 9.490 - 115
Chlorophacinone0.3 - 3.10.8 - 9.490 - 115
Coumachlor0.3 - 3.10.8 - 9.490 - 115
Dicoumarol0.3 - 3.10.8 - 9.490 - 115
Difethialone (B130105)0.3 - 3.10.8 - 9.490 - 115
Diphacinone0.3 - 3.10.8 - 9.490 - 115
Warfarin0.3 - 3.10.8 - 9.490 - 115
Data from a validation and interlaboratory comparison study. nih.gov

Electrochemical Sensing Methods

Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of this compound, providing advantages such as portability, low cost, and rapid analysis. researchgate.netdntb.gov.ua These methods are based on the electrochemical properties of the this compound molecule.

One study reported a novel electroanalytical method for the ultrasensitive detection of this compound using a pencil graphite (B72142) electrode (PGE) and square-wave adsorptive stripping voltammetry (SWAdSV). dntb.gov.ua This method is based on the irreversible cathodic peak of this compound observed at approximately -0.8 V in an acidic medium. researchgate.netdntb.gov.ua The developed method achieved a low limit of detection (LOD) of 0.50 nmol L⁻¹, which is comparable to or even lower than some chromatographic methods. dntb.gov.ua The method demonstrated good accuracy, with recoveries between 93% and 107%, and high precision. dntb.gov.ua

Another approach involved the use of high-performance liquid chromatography with electrochemical detection (HPLC-ED). mdpi.comnih.gov This method combines the separation power of HPLC with the sensitivity of electrochemical detection. mdpi.comnih.gov An optimized HPLC-ED method was used to determine this compound levels in animal tissues, demonstrating its suitability for examining environmental hazards. mdpi.comnih.gov

The following table highlights the key features of an electrochemical sensing method for this compound:

ParameterValue
TechniqueSquare-wave adsorptive stripping voltammetry (SWAdSV)
ElectrodePencil Graphite Electrode (PGE)
Limit of Detection (LOD)0.50 nmol L⁻¹
Linear Range2.0 to 100.0 nmol L⁻¹
Accuracy (Recovery)93 - 107%
Precision (RSD)≤3.9%
Data from a study on a low-cost electrochemical sensor. dntb.gov.ua

Square-Wave Adsorptive Stripping Voltammetry (SWAdSV)

A novel and cost-effective electroanalytical method for the ultrasensitive detection of this compound utilizes a pencil graphite electrode (PGE) with square-wave adsorptive stripping voltammetry (SWAdSV). researchgate.netdntb.gov.ua This technique is predicated on the electrochemical reduction of this compound. In an acidic medium (pH 2.5 to 5.5), this compound exhibits an irreversible cathodic peak at approximately -0.8 V. researchgate.netdntb.gov.ua The methodology involves an accumulation step at a specific potential, followed by a potential scan using a square-wave waveform, which enhances the signal-to-noise ratio. longdom.orgnih.gov

This SWAdSV method is noted for its portability and low cost, making it a valuable tool for rapid screening. researchgate.netdntb.gov.ua The key parameters, such as pH, buffer concentration, frequency, amplitude, step potential, and accumulation time, are optimized to maximize sensitivity. nih.gov A study demonstrated that the optimal signal for a similar compound was achieved at an accumulation potential of -0.4 V and an accumulation time of 60 seconds. nih.gov

Electrochemical Detection Coupled with Chromatography

High-performance liquid chromatography (HPLC) coupled with an electrochemical detector (ED) presents a robust method for this compound quantification in biological and environmental samples. nih.govdntb.gov.ua This approach combines the separation power of HPLC with the high sensitivity of electrochemical detection. nih.govdntb.gov.ua

In one such method, this compound is separated on a C18 reversed-phase column and detected electrochemically. researchgate.netresearchgate.net The detection potential is a critical parameter, with 840 mV being identified as optimal in a specific study. nih.govresearchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and a buffer (e.g., 0.2 M acetate buffer at pH 4.0), is adjusted to achieve the best peak resolution and signal intensity. nih.govresearchgate.net This HPLC-ED method has been successfully applied to determine this compound levels in animal tissues, demonstrating its suitability for monitoring bioaccumulation and assessing environmental hazards. nih.govdntb.gov.uaresearchgate.net

Sample Preparation Techniques for Environmental and Biological Matrices

The analysis of this compound in complex matrices such as blood, tissue, or environmental water requires meticulous sample preparation to remove interferences and concentrate the analyte.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used cleanup technique for this compound analysis. acs.orgemu.ee This method is advantageous as it minimizes the large volumes of organic solvents typically used in liquid-liquid extraction (LLE). emu.ee For instance, in the analysis of wastewater, Oasis HLB and Strata WA SPE cartridges with methanol/dichloromethane as eluting solvents have demonstrated good recoveries. researchgate.net In another application for animal serum, after extraction with an ethanol/ethyl acetate mixture and trichloroacetic acid, a Florisil SPE column was used for cleanup. acs.org The most common sorbent used for this compound and other rodenticides is the C18 column. emu.ee

Ionic Liquid-Based Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (IL-USA-DLLME)

A modern and efficient sample preparation technique is the Ionic Liquid-Based Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (IL-USA-DLLME). researchgate.netrsc.orgrsc.org This method is noted for being rapid, simple, and environmentally friendly due to the low volume of organic solvent required. researchgate.netrsc.orgresearchgate.net

In this procedure, a hydrophobic ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([C6mim][PF6]), is used as the extraction solvent. researchgate.netrsc.orgrsc.org This ionic liquid is rapidly dispersed into the aqueous sample as fine droplets with the aid of ultrasonication. researchgate.netrsc.orgrsc.org this compound is extracted into these fine droplets. researchgate.netrsc.orgrsc.org After extraction, centrifugation is used to separate the enriched analyte in the sedimented ionic liquid phase, which is then analyzed, typically by LC-MS/MS. researchgate.netrsc.orgrsc.org This technique has been shown to provide high enrichment factors. researchgate.netrsc.org

Protein Precipitation

For biological samples like plasma or whole blood, protein precipitation is a straightforward and common initial step in sample preparation. researchgate.netresearchgate.netnih.gov This technique is often employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

The process typically involves adding a precipitating agent, such as a mixture of methanol and acetonitrile, to the plasma sample. researchgate.netnih.gov This denatures and precipitates the proteins, which can then be removed by centrifugation. nih.gov The resulting supernatant, containing the analyte of interest, is then further processed or directly injected into the analytical instrument. nih.gov This simple procedure effectively removes the bulk of proteinaceous interferences. researchgate.netresearchgate.net

Validation of Analytical Methods

The reliability of any analytical method hinges on its thorough validation. Key performance parameters include sensitivity, linearity, accuracy, and reproducibility.

The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For this compound analysis, these values vary significantly depending on the methodology. For example, an LC-MS method for whole blood reported an LOD of 0.005 mg/L and an LOQ of 0.01 mg/L. researchgate.net A highly sensitive SWAdSV method using a pencil graphite electrode achieved an LOD of 0.50 nmol L⁻¹. researchgate.netdntb.gov.ua An IL-USA-DLLME method coupled with LC-MS/MS reported an LOQ of 0.005 μg L⁻¹ for environmental water samples. researchgate.netrsc.org

Linearity is established by analyzing a series of standards at different concentrations and assessing the correlation. High correlation coefficients (R²) are indicative of a strong linear relationship. For instance, an HPLC-ED method demonstrated a linearity range of 0.3 to 50 µg/ml with an R² of 0.9997. researchgate.net An IL-USA-DLLME method showed linearity in the range of 0.005-1.0 μg L⁻¹ with a correlation coefficient greater than 0.999. researchgate.netrsc.org A validated RP-HPLC method for a rodenticide formulation showed excellent linearity with an r² of 0.9999 over a concentration range of 0.005–0.05 mg/ml. veterinarypharmacon.comdoaj.org

Accuracy is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. An IL-USA-DLLME method for this compound in water samples showed recoveries between 88.8% and 98.3%. researchgate.netrsc.org A study using SPE for serum samples reported recoveries between 73% and 105%. acs.org An RP-HPLC method validation reported an average recovery of 121.594%. veterinarypharmacon.com

Reproducibility is assessed by the precision of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements. The IL-USA-DLLME method demonstrated RSDs between 1.1% and 9.3%. researchgate.netrsc.org The HPLC-ED method had an RSD of about 4%. researchgate.net For a validated UHPLC-MS/MS method for superwarfarins in human plasma, intra-day and inter-day precision coefficients of variation were less than 12%. nih.gov

Interactive Data Table: Validation Parameters for this compound Analytical Methods

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (R²)LODLOQRecovery (%)Reproducibility (RSD)Reference
SWAdSV-PGESurface Water/Urine2.0 - 100.0 nmol L⁻¹-0.50 nmol L⁻¹-93 - 107≤3.9% researchgate.netdntb.gov.ua
HPLC-ED-0.3 - 50 µg/ml0.9997---~4% researchgate.net
IL-USA-DLLME-LC-MS/MSEnvironmental Water0.005 - 1.0 µg L⁻¹>0.999-0.005 µg L⁻¹88.8 - 98.31.1 - 9.3% researchgate.netrsc.org
SPE-HPLC-Fluorescence/DADSerum0.004 - 1 ppm-0.005 - 0.002 ppm (Fluorescence)-73 - 1051.6 - 15.6% acs.org
RP-HPLC-UVRodenticide Formulation0.005 - 0.05 mg/ml0.9999--121.594- veterinarypharmacon.comdoaj.org
LC-MSWhole Blood--0.005 mg/L0.01 mg/L-- researchgate.net
UHPLC-MS/MSHuman Plasma3-4 orders of magnitude>0.999-0.013 - 2.41 ng/mL-<12% nih.gov

Application of Analytical Methods in Forensic and Environmental Monitoring

The widespread use of this compound as a rodenticide necessitates robust analytical methods for its detection and quantification in both forensic investigations and environmental monitoring programs. The high toxicity and persistence of this compound, particularly in non-target species, make its accurate measurement critical for determining causes of death, assessing ecosystem health, and understanding exposure pathways. mdpi.comnih.gov Analytical techniques, primarily based on chromatography coupled with mass spectrometry, are indispensable tools in these fields. oup.comtandfonline.comrsc.org

In forensic toxicology, analytical methods are applied to various biological samples to confirm or rule out this compound poisoning in humans and animals. ojp.govsasa.gov.uk These investigations are often complex, requiring high sensitivity and selectivity to detect low-level residues in matrices such as blood, liver, and hair. oup.comnih.gov For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently employed technique due to its ability to provide definitive identification and quantification of this compound, even in trace amounts. rsc.orgnih.gov In a three-year analysis of anticoagulant rodenticide intoxication in East China, this compound was the most commonly detected compound, with whole blood concentrations ranging from 1 to 878 ng/mL. oup.comtandfonline.com Another study developed an LC-MS/MS method to measure this compound in human hair, which can provide a longer history of exposure, with a limit of detection of 0.010 ng/mg. nih.govresearchgate.net Forensic investigations also extend to wildlife, where this compound poisoning is a significant concern. A study in Poland utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) to analyze tissue samples from birds, identifying this compound concentrations as high as 16.659 µg/g in a rook's liver. mdpi.com

Environmental monitoring programs utilize these analytical methods to assess the prevalence and distribution of this compound in the environment. nih.gov Such monitoring is crucial for understanding the exposure of non-target organisms, which can occur through secondary poisoning—predators consuming rodents that have ingested bait. bioone.orgnih.gov Studies have detected this compound in a wide array of wildlife, including raptors, mammals, and even invertebrates. nih.govbioone.org For example, a study in New York identified this compound in three cases of non-target wildlife poisoning. bioone.org In France, a four-year study confirmed 59 cases of this compound poisoning in wildlife. bioone.org Analytical methods are also applied to environmental matrices like soil and water. rsc.orgepa.gov An ionic liquid-based ultrasonic-assisted dispersive liquid–liquid microextraction method has been developed for the analysis of this compound in environmental water samples, achieving a limit of quantitation of 0.005 µg/L. rsc.org Similarly, a validated method using UPLC-MS/MS can quantify this compound residues in soil with an estimated quantitation limit of 0.000209 mg/kg. epa.gov Non-invasive monitoring techniques, such as analyzing residues in fox feces via LC-MS, have also been developed to track exposure in wild populations without the need for trapping. researchgate.net

The data from these applications provide invaluable insights for regulatory agencies, conservationists, and public health officials, helping to mitigate the risks associated with this compound use. nih.govec.gc.ca

Detailed Research Findings

The following tables summarize findings from various studies, illustrating the application of analytical methods in detecting and quantifying this compound in forensic and environmental contexts.

Table 1: Forensic Applications of this compound Analysis

Case Type / Matrix Analytical Method Detected Concentration Reference
Human Whole Blood HPLC-MS/MS 0.5–100.0 ng/mL (Linear Range) nih.gov
Human Whole Blood LC-MS 1–878 ng/mL (mean 97.9 ng/mL) oup.comtandfonline.com
Human Hair LC-MS/MS 0.025 to 1 ng/mg (Linear Range) nih.govresearchgate.net
Human Whole Blood LC-MS LOD: 0.005 mg/L; LOQ: 0.01 mg/L nih.gov
Avian Liver (Rook) GC-MS/MS 16.659 ± 1.499 µg/g mdpi.com
Avian Liver LC-MS 2.5 to 1225.0 µg/kg mdpi.comnih.gov
Canine Vomitus/Stomach Not specified This compound identified sasa.gov.uk
Hare Liver HPLC-ED 5.8 ± 0.2 µg/g nih.gov
Grey Squirrel Liver Not specified 8.5 mg/kg sasa.gov.uk
Human Post-mortem Blood LC-MS/MS Validation for 18 anticoagulants nih.gov

LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS: Liquid Chromatography-Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; HPLC-ED: High-Performance Liquid Chromatography with Electrochemical Detection.

Table 2: Environmental Monitoring of this compound

Environmental Matrix / Species Analytical Method Detected Concentration / Residue Level Reference
Environmental Water IL-USA-DLLME & HPLC LOQ: 0.005 µg/L rsc.org
Soil UPLC-MS/MS LOQ: 0.000209 mg/kg epa.gov
Common Kestrel (Falco tinnunculus) Liver Not specified 756 to 8848 ng/g (dry weight) mdpi.com
Earthworm (Eisenia fetida) Tissue HPLC-ED 3.3 ± 0.9 µg/g nih.gov
Common Vole (Microtus arvalis) Liver HPLC-ED 2.20 ± 0.53 µg/g (secondary poisoning) nih.gov
Fox (Vulpes vulpes) Feces LC-MS Residues detectable for at least 24 days post-exposure researchgate.net
Agricultural Products (e.g., apple, cabbage) GPC & LC-MS/MS Recoveries of 76-116% at 0.0005-0.001 mg/kg nih.gov
Non-target Wildlife (various) HPLC LOD: 0.02 ppm bioone.org
Non-target Small Mammals (Vole) LC-MS/MS 18.6 µg/g in liver nih.gov

IL-USA-DLLME: Ionic Liquid-based Ultrasonic-Assisted Dispersive Liquid–Liquid Microextraction; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; GPC: Gel Permeation Chromatography; LOD: Limit of Detection; LOQ: Limit of Quantitation.

Mitigation Strategies and Management of Bromadiolone Risks

Risk Mitigation Measures for Environmental Exposure

Regulatory agencies and responsible use campaigns have established specific measures to minimize the exposure of non-target organisms and the environment to bromadiolone.

Bait Station Requirements

The use of bait stations is a primary strategy to prevent non-target species, including children, pets, and wildlife, from accessing this compound baits. orst.edu In many regions, regulations mandate that this compound products must be placed in locations out of reach of children, pets, domestic animals, and non-target wildlife, or within tamper-resistant bait stations. regulations.gov

Key requirements for bait stations often include:

Mandatory Use: Bait stations are obligatory for all outdoor, above-ground placements of this compound products. regulations.govcanada.ca They are also required for indoor placements where children or non-target animals might be exposed. regulations.gov

Tamper-Resistance: If bait is placed in areas accessible to children, pets, or non-target wildlife, the bait stations must be tamper-resistant. canada.ca

Design and Placement: Well-designed bait stations should be secure to prevent unauthorized access and easy to monitor for bait consumption. eliane.com They should be placed in areas of high rodent activity, such as near entry points and along walls. eliane.comvetoquinol.ca Some designs are specifically for surface or underground use. eliane.com

The table below summarizes bait station requirements based on location and accessibility:

LocationAccessibilityBait Station Requirement
IndoorAccessible to children, pets, or non-target wildlifeTamper-resistant bait station required regulations.govcanada.ca
Outdoor (Above-ground)All placementsBait station mandatory regulations.govcanada.ca
Outdoor (Below-ground)Burrow baitingPermitted for pelleted baits placed at least six inches down active rat burrows epa.gov

Restrictions on Application Methods and Locations

To further reduce environmental contamination and non-target exposure, strict limitations are placed on how and where this compound can be applied.

Common restrictions include:

Prohibition of Broadcast Application: Labels for this compound products explicitly prohibit broadcast applications to prevent widespread environmental contamination. regulations.gov

Proximity to Structures: The application of this compound is often restricted to areas "in and around" buildings. kiwa.com In some jurisdictions, this is defined as within a certain distance, such as 15 to 100 feet of man-made structures, to target rodent populations that are in close proximity to human activities. regulations.govcanada.ca

Restrictions on "Open Area" Use: In some regions, like the UK, the use of this compound in "open areas" and at waste dumps has been withdrawn to reduce the risk to wildlife. thinkwildlife.org This measure was prompted by the consistent detection of rodenticide residues in sentinel species like the barn owl. thinkwildlife.org

Prohibition of Consumer-Use Products: To ensure proper handling and application, consumer-use products containing this compound are prohibited in some areas; it is intended for professional use only. orst.eduregulations.gov

Formulation Restrictions: Loose bait forms such as meal, pellets, and liquids, as well as concentrates intended for dilution, are often prohibited for outdoor use to minimize spillage and non-target access. canada.ca

Strategies to Counteract Anticoagulant Resistance

The development of genetic resistance to anticoagulant rodenticides, including this compound, in rodent populations is a significant challenge. researchgate.net

Integrated Pest Management (IPM) Approaches

IPM is a comprehensive strategy that emphasizes a combination of methods to control pests, reducing the sole reliance on chemical controls. bpca.org.uk For rodent control, an IPM program is crucial, especially when dealing with resistant populations. bpca.org.uk

Key components of an IPM program for rodent control include:

Monitoring: Using non-toxic monitoring baits to detect early signs of rodent activity without the immediate use of chemical controls. basf.com This helps in assessing the extent of an infestation and targeting control measures more effectively. basf.com

Sanitation and Exclusion: Eliminating food sources, water, and shelter for rodents. thinkwildlife.org This includes keeping areas around buildings clean, removing debris, and sealing entry points to prevent rodents from entering structures. vetoquinol.casolvet.ca

Non-Chemical Control Methods: Employing alternative lethal methods such as traps, shooting, or using dogs for rodent control, particularly in areas where rodenticides are restricted. thinkwildlife.org

Rodenticide Rotation: When chemical control is necessary, rotating between different types of rodenticides with different active ingredients (e.g., this compound, difethialone) and bait presentations can help prevent bait shyness and slow the development of resistance. vetoquinol.ca

Development of Novel Rodenticides or Control Methods

Research is ongoing to develop new rodenticides and control methods to manage resistant rodent populations and reduce the environmental impact of existing compounds.

Areas of development include:

Alternative Active Ingredients: The development of more potent second-generation anticoagulants like brodifacoum and flocoumafen (B607463) provided alternatives to control rats resistant to first-generation compounds and, in some cases, to this compound and difenacoum (B607115). bpca.org.ukunl.edu However, their use is often more restricted due to higher risks to non-target species. bpca.org.uk

Natural Compounds: Research into natural compounds like cellulose (B213188) and selenium-based products offers potential new modes of action for rodent control, which could be valuable in managing resistance to anticoagulants. researchgate.net

Biomonitoring Programs for this compound Exposure in Wildlife

Biomonitoring programs are essential for assessing the extent of this compound exposure in non-target wildlife and understanding the effectiveness of mitigation measures. These programs typically involve analyzing tissues from wildlife to detect the presence and concentration of rodenticide residues. nih.gov

Key aspects of biomonitoring for this compound include:

Sentinel Species: Certain species are monitored as indicators of environmental contamination. Predatory birds, such as barn owls, are often used as sentinel species because they are at risk of secondary poisoning from consuming rodents that have ingested bait. thinkwildlife.orgnih.gov

Sample Collection and Analysis: Liver tissue is considered the most reliable matrix for diagnosing exposure in deceased animals as it is a storage tissue for anticoagulants. nih.govdiva-portal.org For live animals, non-invasive methods such as the analysis of feces are being developed and have shown promise for monitoring exposure in wild populations, for example, in red foxes. nih.govresearchgate.net

Exposure Pathways: Biomonitoring helps to identify the pathways through which wildlife is exposed. Studies have confirmed that Norway rats are a significant exposure pathway for predators. nih.gov Research has also implicated invertebrates and other small mammals as potential vectors for this compound transfer through the food web. nih.govresearchgate.net

Geographic Scope: Monitoring efforts have been conducted in various regions, revealing widespread contamination in some areas and providing data to inform regulatory decisions. For instance, studies in the Canary Islands have shown broad environmental contamination with second-generation anticoagulants, including this compound, in various wildlife. mdpi.com

Environmental Remediation Techniques for Contaminated Sites

The remediation of sites contaminated with the anticoagulant rodenticide this compound presents a significant environmental challenge due to its persistence and toxicity. This compound exhibits low to no mobility in soil, strongly binding to clay and organic matter, which limits its leaching into groundwater but concentrates it in the upper soil layers. medscape.comtpsgc-pwgsc.gc.caorst.edu Its degradation in the environment is slow, with photolysis being a primary pathway for breakdown when exposed to sunlight, particularly in water. medscape.comtpsgc-pwgsc.gc.camdpi.com Biodegradation is not considered a significant degradation route. medscape.comtpsgc-pwgsc.gc.ca Consequently, active remediation strategies are often necessary to mitigate the risks posed by this compound contamination. These techniques can be broadly categorized into physical, chemical, and biological methods, which can be applied in-situ (in place) or ex-situ (after excavation).

Physical Remediation Techniques

Physical methods for remediation focus on the excavation, removal, or containment of the contaminated material. These techniques are often straightforward but can be disruptive and costly.

Excavation and Disposal: This is a common and direct approach for soil contamination. epa.govusda.gov It involves the physical removal of contaminated soil and its transportation to a designated hazardous waste landfill. While effective in removing the contaminant from the site, it does not destroy the this compound and transfers the liability to a controlled facility.

Incineration: High-temperature incineration is a destructive method recommended for the disposal of unused this compound baits, contaminated containers, and carcasses of poisoned animals. 1env.com1env.com This process effectively destroys the chemical structure of this compound, converting it into less harmful substances. However, it is an energy-intensive and expensive ex-situ technique, generally reserved for highly concentrated materials rather than large volumes of contaminated soil.

Solidification and Stabilization (S/S): This technique immobilizes contaminants within the soil matrix, reducing their mobility and bioavailability. epa.govfrtr.gov It does not destroy this compound but physically entraps it.

Process: S/S involves mixing contaminated soil with binding agents like cement, fly ash, or lime. tpsgc-pwgsc.gc.cafrtr.govclu-in.org This process can be performed in-situ by injecting the binders into the ground or ex-situ by excavating the soil and mixing it in a dedicated facility. tpsgc-pwgsc.gc.caepri.com

Applicability for this compound: Given this compound's tendency to bind to soil, S/S can be an effective containment strategy to prevent its migration and reduce exposure risks. The resulting solid mass has low permeability, limiting water infiltration and subsequent leaching of the contaminant. epa.gov

Chemical Remediation Techniques

Chemical remediation methods utilize chemical reactions to degrade or remove contaminants from the soil or water.

Soil Washing: This ex-situ technique uses a liquid solution to scrub excavated soil and separate contaminants. epa.govfrtr.gov

Process: Contaminated soil is mixed with a washing fluid, which can be water or a solution containing additives. Since contaminants like this compound tend to bind to fine particles (silt and clay), the process separates the cleaner, coarse sand and gravel from the smaller volume of contaminated fines. epri.com

Effectiveness for Pesticides: For pesticides, which are often insoluble in water, the washing fluid may be enhanced with surfactants, acids, or chelating agents to improve removal efficiency. epa.govfrtr.gov The resulting concentrated contaminant stream and the used washing fluid require further treatment or disposal.

Advanced Oxidation Processes (AOPs): AOPs are a group of powerful chemical treatments that generate highly reactive radicals, such as hydroxyl radicals, to degrade persistent organic pollutants like this compound. mdpi.comnih.gov

Mechanism: These processes can include methods like UV/H₂O₂ (ultraviolet light with hydrogen peroxide), Fenton's reagent, and electrochemical oxidation. mdpi.commdpi.com Research on the electrochemical behavior of this compound indicates it has a distinct oxidation peak, suggesting it is susceptible to degradation by oxidative methods. nih.gov

Application: AOPs can be applied to contaminated water or as part of a soil washing process to treat the extracted contaminant solution. Their effectiveness depends on factors like pH, temperature, and the presence of other substances in the soil or water. mdpi.com

Table 1: Overview of Physical and Chemical Remediation Techniques for this compound

Remediation Technique Type Mechanism Key Considerations for this compound
Excavation and Disposal Physical (Ex-situ) Removal and containment in a licensed facility. Effective for source removal; does not destroy the contaminant; high cost and transport liability.
Incineration Physical (Ex-situ) High-temperature thermal destruction. Complete destruction of this compound; high cost and energy intensive; suitable for concentrated waste. 1env.com1env.com
Solidification/Stabilization Physical (In-situ/Ex-situ) Immobilizes this compound by binding it within a solid matrix. Reduces mobility and leaching; does not destroy the contaminant; effectiveness depends on soil type. epa.govfrtr.gov
Soil Washing Chemical (Ex-situ) Separates contaminants from soil using a washing fluid. Potentially effective for this compound with appropriate chemical additives (surfactants, acids). epa.govfrtr.gov
Advanced Oxidation Processes Chemical (In-situ/Ex-situ) Degradation of this compound by highly reactive radicals. Promising for destruction; research indicates this compound is susceptible to oxidation. mdpi.comnih.gov

Biological Remediation Techniques

Biological remediation, or bioremediation, uses living organisms such as microbes or plants to degrade or contain contaminants. These methods are generally considered more environmentally friendly and cost-effective but are often slower and highly dependent on environmental conditions.

Biodegradation: This process relies on microorganisms to break down contaminants.

Research Findings: Studies have indicated that the biodegradation of this compound in the environment is not a significant process. medscape.comtpsgc-pwgsc.gc.ca While some research has focused on isolating microbial strains capable of degrading other persistent pesticides, specific, highly effective strains for this compound have not been widely commercialized. medscape.comnih.govmdpi.com In one study, this compound was only slightly degraded (<15%) in sheep's rumen over a 24-hour period, highlighting its resistance to microbial action. dokumen.pub

Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants.

Research Findings: The potential for phytoremediation of this compound appears limited. Studies on the uptake of this compound by plants have shown that only trace amounts are translocated from the soil to the plant tissues. orst.eduunl.edu The compound's large molecular structure and low water solubility likely hinder its passage through root membranes. unl.edu Most of the absorbed compound remains in the roots, making phytoextraction (removal via harvesting plants) an inefficient process for this particular chemical. unl.edu

Table 2: Potential of Biological Remediation Techniques for this compound

Remediation Technique Mechanism Research Findings and Feasibility for this compound
Biodegradation Use of microorganisms to break down the contaminant. Generally considered a slow and insignificant pathway for this compound degradation. medscape.comtpsgc-pwgsc.gc.ca Limited success in identifying effective microbial strains.
Phytoremediation Use of plants to uptake, stabilize, or degrade the contaminant. Inefficient due to very low uptake and translocation of this compound by plants. orst.eduunl.edu Not considered a viable primary remediation strategy.

Q & A

Basic: How to design a free-choice feeding test to evaluate Bromadiolone’s palatability and efficacy in rodents?

Methodological Answer:

  • Bait Preparation: Use 40g of crushed maize mixed with 0.005% this compound and provide untreated bait (e.g., plain bread) alongside it. Ensure water is available ad libitum .
  • Experimental Protocol: Monitor daily consumption of treated vs. untreated bait for 4 days. Calculate acceptability using:
    Acceptability (%)=Treated food consumptionTreated + Untreated consumption×100\text{Acceptability (\%)} = \frac{\text{Treated food consumption}}{\text{Treated + Untreated consumption}} \times 100
    Mortality should be tracked for 28 days post-exposure .
  • Statistical Analysis: Apply the Least Significant Difference (LSD) test via SAS or similar software to compare mortality rates between experimental and control groups .

Basic: What steps are critical for validating analytical methods to detect this compound residues in soil?

Methodological Answer:

  • Fortification: Spike control soil at 0.01 mg/kg and 0.1 mg/kg this compound. Prepare seven replicates per concentration over two days to assess precision .
  • Confirmation Criteria: Ensure retention time matches the reference standard (±2.0% tolerance) and qualifier transition percent match is within 95–105% .
  • Quality Control: Include reagent blanks, untreated controls, and fortified recovery samples. Report recovery rates and method uncertainty (e.g., ±4% for bait analysis) .

Advanced: How to assess secondary poisoning risks in wildlife using non-invasive fecal residue analysis?

Methodological Answer:

  • Sampling Protocol: Collect fecal samples from target species (e.g., foxes) daily for 10 days post-exposure and periodically until day 28. Pair with plasma and liver residue analysis .
  • Analytical Method: Use LC/ESI-MS with a limit of quantification (LOQ) of 0.5 µg/L in plasma and 3.0 µg/kg in feces. Validate ion ratios and retention times against spiked standards .
  • Data Interpretation: Correlate fecal residue levels with clotting tests (e.g., INR) and clinical symptoms (e.g., hemorrhages). Liver residues >0.6 µg/g indicate acute exposure .

Advanced: Which statistical methods resolve contradictions in mortality data from this compound resistance studies?

Methodological Answer:

  • Resistance Thresholds: Calculate ED₅₀ values (e.g., 4.62–7.05 mg/kg for resistant rats) and compare to baseline populations using blood clotting response (BCR) tests .
  • Regression Analysis: Fit linear models (forced through the origin) to compare dose-response curves across time points (e.g., 3-week vs. 6-week mortality) using R’s lm procedure .
  • Normality Testing: Apply Shapiro-Wilk tests to residuals to validate assumptions before interpreting resistance factors .

Basic: How to evaluate this compound’s field efficacy via bait consumption and tracking indices?

Methodological Answer:

  • Pre-Treatment Data: Record baseline bait consumption (e.g., 14.4 g) and tracking indices (e.g., 88.2%) in storage environments .
  • Post-Treatment Assessment: Measure reductions in bait consumption (41.66–77.08%) and tracking indices (31.29–86.84%) after 1–3 baiting pulses. Use minimal baiting techniques to avoid over-application .

Advanced: How to model this compound’s pharmacokinetics in carnivores to estimate exposure timelines?

Methodological Answer:

  • Excretion Kinetics: Collect fecal samples every 24–72 hours post-exposure. Use LC-MS to quantify residues and fit first-order decay models .
  • Half-Life Estimation: Compare fecal vs. plasma half-lives (e.g., plasma residues undetectable after 7–24 days; fecal residues persist up to 26 days) .
  • Clinical Correlation: Integrate clotting time data (e.g., INR) to link residue levels with toxicological effects .

Basic: How to establish resistance baselines using INR-based blood clotting tests?

Methodological Answer:

  • Blood Sampling: Collect blood from live or euthanized rodents. Measure International Normalized Ratio (INR) after 24-hour this compound exposure .
  • Thresholds: Classify resistance using multiples of ED₅₀ baselines (e.g., 2.5× for incidence; 4–7 mg/kg for degree). Survival rates >29% indicate practical resistance .

Advanced: How do soil adsorption coefficients (Koc) predict this compound’s environmental mobility?

Methodological Answer:

  • Lab Studies: Calculate Koc values (e.g., 3530–41,600) using soil column leaching tests. Classify mobility as "low" (Koc >4000) or "immobile" (Koc >10,000) .
  • Field Validation: Compare lab results with aged leaching studies. Note discrepancies due to organic matter content and pH variations .

Basic: How to optimize bait formulations with additives like potassium tartrate (PT)?

Methodological Answer:

  • Comparative Trials: Test this compound alone vs. This compound + PT. Track mortality steps (e.g., 3 steps vs. 2 steps to 100% mortality) .
  • Acceptability Testing: Calculate PT’s impact using:
    PT Efficacy (%)=Mortality with PTMortality without PTMortality without PT×100\text{PT Efficacy (\%)} = \frac{\text{Mortality with PT} - \text{Mortality without PT}}{\text{Mortality without PT}} \times 100
    Use LSD tests to confirm significance .

Advanced: How to develop multi-residue LC-MS/MS protocols for this compound in forensic samples?

Methodological Answer:

  • Chromatographic Optimization: Adjust column conditions (e.g., C18) and mobile phases to achieve baseline separation of this compound and co-eluting rodenticides (e.g., warfarin) .
  • Ion Ratio Validation: Confirm peaks using fragment ions (e.g., 260, 249 m/z for this compound) and match NIST library retention indices .
  • Matrix Effects: Spike control matrices (e.g., heart, stool) at LOQ (0.9 µg/kg) and assess recovery rates (±15% tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.